molecular formula C8H7Cl2N3 B129193 2-Amino-5,6-dichloro-3,4-dihydroquinazoline CAS No. 444904-63-6

2-Amino-5,6-dichloro-3,4-dihydroquinazoline

Cat. No.: B129193
CAS No.: 444904-63-6
M. Wt: 216.06 g/mol
InChI Key: VBKOTIVQMCTTAQ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichloro-3,4,-dihydroquinazoline is a member of quinazolines.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Anagrelide impurity 5 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition of enzyme activity, leading to altered cellular signaling pathways.

Cellular Effects

Anagrelide impurity 5 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the signaling pathways that regulate platelet aggregation, thereby affecting platelet function and count . Additionally, it can alter gene expression profiles related to cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Anagrelide impurity 5 involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) within cells . This elevation in cAMP levels interferes with intracellular signaling networks, ultimately affecting cellular functions such as platelet aggregation and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anagrelide impurity 5 change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Anagrelide impurity 5 is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of Anagrelide impurity 5 vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of Anagrelide impurity 5 have been associated with toxicity in hematopoietic cells, leading to reduced platelet counts and other hematological abnormalities . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

Anagrelide impurity 5 is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of Anagrelide impurity 5 within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can impact its biological activity and potential toxicity.

Subcellular Localization

Anagrelide impurity 5 exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it determines the sites of interaction with biomolecules and the resulting biochemical effects.

Biological Activity

2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) is a significant metabolite of the antiplatelet drug anagrelide. Understanding its biological activity is crucial for elucidating its role in pharmacological applications, particularly in the treatment of myeloproliferative disorders. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of RL603.

Pharmacological Profile

RL603 has been primarily studied in the context of its effects on megakaryocyte differentiation and platelet production. Anagrelide, the parent compound, is known to inhibit platelet aggregation and lower platelet counts, which is beneficial in conditions like essential thrombocythemia. The biological activities of RL603 have been compared with those of anagrelide and another metabolite, BCH24426.

The mechanism by which RL603 exerts its effects appears to be linked to its influence on cellular signaling pathways involved in megakaryocyte development. Although RL603 has been shown to have weak inhibitory effects on CD34+ hematopoietic progenitor cells, it does not significantly affect their expansion when stimulated by thrombopoietin (TPO) .

Comparative Biological Activity

Research comparing the activities of RL603 with anagrelide and BCH24426 indicates that:

  • Inhibition of Megakaryocyte Development : Anagrelide and BCH24426 significantly inhibit megakaryocyte differentiation with IC50 values of 26 nM and 44 nM respectively, while RL603 shows negligible effects .
  • Cell Viability : At higher concentrations (10 µM), RL603 did not significantly reduce cell viability or affect ploidy distributions in megakaryocytes, contrasting with the notable effects seen with anagrelide and BCH24426 .

Pharmacokinetics

The pharmacokinetic profile of RL603 demonstrates that it is excreted in urine at approximately 18-35% of the administered dose . Studies indicate that the pharmacokinetics may vary across different populations, including children and the elderly, suggesting a need for tailored dosing strategies .

Case Studies

Several clinical studies have explored the effects of anagrelide and its metabolites in patients with essential thrombocythemia:

  • Long-term Efficacy Study : In a study involving 22 patients treated with anagrelide for up to four years, both safety and efficacy were monitored, focusing on thrombotic events and overall platelet count reduction .
  • Comparative Study : A study compared anagrelide with hydroxyurea, assessing their impact on disease-related events over time. The results indicated that while both drugs are effective, their mechanisms differ significantly .

Data Summary

The following table summarizes key findings related to the biological activity of RL603 compared to anagrelide and BCH24426:

CompoundIC50 (nM)Effect on Megakaryocyte DevelopmentUrinary Excretion (%)Notes
Anagrelide26Significant inhibitionN/AParent compound, strong effects
BCH2442644Significant inhibitionN/AMore potent than anagrelide
RL603>100Negligible effect18-35Weak inhibitor, minimal cellular impact

Properties

IUPAC Name

5,6-dichloro-1,4-dihydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOTIVQMCTTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432648
Record name Anagrelide impurity 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444904-63-6
Record name RL-603
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide impurity 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RL-603
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary research focus regarding 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)?

A1: The primary research focus is to determine if RL603 contributes to the platelet-lowering effect of its parent drug, anagrelide. [, , ] This is crucial for understanding the mechanism of action of anagrelide and potentially improving its therapeutic application.

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